Fepradinol

Description

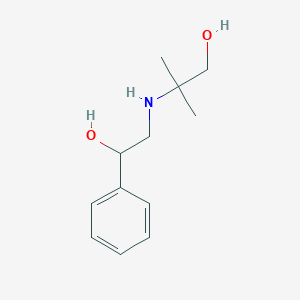

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOOBRUZWPQOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866967 | |

| Record name | 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36981-91-6, 63075-47-8 | |

| Record name | Fepradinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36981-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fepradinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036981916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fepradinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063075478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fepradinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FEPRADINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/860MHI4WBA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fepradinol's Anti-Inflammatory Action Beyond Prostaglandins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fepradinol is an anti-inflammatory agent with a mechanism of action that extends beyond the typical inhibition of prostaglandin (B15479496) synthesis commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide synthesizes the available preclinical evidence to elucidate the non-prostaglandin-mediated pathways through which this compound exerts its effects. Key mechanisms identified include the inhibition of leukocyte migration and potential modulation of adrenergic receptor signaling. This document provides a detailed overview of the experimental data, methodologies, and proposed signaling pathways to inform further research and drug development efforts.

Introduction

While the majority of NSAIDs function through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin production, this compound presents a distinct pharmacological profile. In vitro and in vivo studies have consistently demonstrated that this compound's anti-inflammatory properties are not attributable to the inhibition of prostaglandin E2 biosynthesis or 15-lipoxygenase.[1] This guide explores the alternative mechanisms that underpin this compound's therapeutic potential, focusing on its impact on cellular inflammatory processes and its interaction with adrenergic signaling pathways.

Inhibition of Leukocyte Migration

A cornerstone of this compound's anti-inflammatory action is its ability to reduce the infiltration of leukocytes into inflamed tissues. This has been observed in various animal models of inflammation.

Experimental Evidence

In a carrageenan-induced inflammation model in rats, this compound was shown to significantly reduce the number of leukocytes present in the inflammatory exudate.[1] This effect contributes to the overall reduction in inflammation, as leukocytes are key mediators of the inflammatory response.

Proposed Signaling Pathway

The precise signaling pathway through which this compound inhibits leukocyte migration is not yet fully elucidated. However, it is hypothesized to interfere with chemotactic signals or adhesion molecule expression on leukocytes and endothelial cells. Further research is required to delineate the specific molecular targets involved in this process.

Diagram: Proposed Workflow for Investigating this compound's Effect on Leukocyte Migration

Caption: Workflow for studying this compound's effect on leukocyte migration.

Adrenergic Receptor Modulation

Emerging evidence suggests that this compound may also exert its effects through the modulation of adrenergic receptors, specifically acting as a beta-adrenergic blocker. This represents a significant departure from classical anti-inflammatory mechanisms.

Experimental Evidence

While direct binding affinity studies for this compound on specific adrenergic receptor subtypes are not yet available in the public domain, its classification as a beta-adrenergic blocker in some pharmacological databases points towards this potential mechanism. Further investigation is warranted to quantify its binding affinities (Ki or IC50 values) for β1 and β2 adrenergic receptors.

Proposed Signaling Pathway

As a beta-blocker, this compound would antagonize the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to beta-adrenergic receptors. This could lead to a dampening of downstream signaling cascades, such as the cyclic AMP (cAMP) pathway, which has been implicated in modulating inflammatory responses.

Diagram: Hypothesized Beta-Adrenergic Antagonism by this compound

Caption: this compound's potential mechanism as a beta-adrenergic antagonist.

In Vivo Anti-Inflammatory Activity: Quantitative Data

The anti-inflammatory efficacy of this compound has been quantified in various rat paw edema models. These studies provide valuable data on its potency in a non-prostaglandin-mediated context.

| Inflammatory Agent | This compound Dose (p.o.) | Edema Inhibition (%) | Comparator | Comparator Dose (p.o.) | Comparator Inhibition (%) | Reference |

| Zymosan | Not Specified | Suppressed | Indomethacin | Not Specified | No Effect | [1] |

| Concanavalin A | Not Specified | Inhibited (early & late stages) | Indomethacin | Not Specified | Inhibited (late stage only) | [1] |

| Carrageenan | Not Specified | Prevented | Indomethacin | Not Specified | Prevented | [1] |

Note: The exact percentage of inhibition was not specified in the available abstract. The data indicates a significant anti-inflammatory effect.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following outlines the general methodologies employed in the key cited studies.

Carrageenan-Induced Rat Paw Edema

This widely used model assesses the anti-inflammatory activity of a compound against a localized, acute inflammation.

-

Animals: Male Wistar rats.

-

Procedure:

-

A sub-plantar injection of carrageenan solution is administered into the rat's hind paw to induce edema.

-

This compound or a comparator drug is administered orally at a specified time before or after the carrageenan injection.

-

Paw volume is measured at various time points using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

-

-

Exudate Analysis: At the end of the experiment, the inflammatory exudate can be collected to quantify the number of infiltrating leukocytes and measure protein and enzyme levels.

Radioligand Binding Assay for Adrenergic Receptors (General Protocol)

To determine the binding affinity of this compound for adrenergic receptors, a radioligand binding assay would be the standard method.

-

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from cell lines or tissue homogenates).

-

A radiolabeled ligand known to bind to the receptor (e.g., [3H]-propranolol for beta-receptors).

-

Unlabeled this compound at various concentrations.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand in the presence of increasing concentrations of unlabeled this compound.

-

After reaching equilibrium, separate the bound from the free radioligand by filtration.

-

Measure the radioactivity of the bound ligand using a scintillation counter.

-

The data is used to calculate the IC50 value of this compound, which can then be converted to a Ki (inhibition constant) value.

-

Diagram: General Workflow for a Radioligand Binding Assay

Caption: Workflow for determining this compound's receptor binding affinity.

Conclusion and Future Directions

The available evidence strongly supports that this compound's anti-inflammatory mechanism of action is distinct from that of traditional NSAIDs and does not involve the inhibition of prostaglandin synthesis. The primary mechanisms appear to be the inhibition of leukocyte migration and potential beta-adrenergic blockade.

To further elucidate the precise molecular mechanisms and to advance the development of this compound or its analogues, the following research is recommended:

-

Quantitative Binding Affinity Studies: Conduct comprehensive radioligand binding assays to determine the Ki values of this compound for β1, β2, and α-adrenergic receptor subtypes.

-

In Vitro Leukocyte Migration Assays: Perform detailed in vitro studies, such as Boyden chamber assays, to quantify the inhibitory effect of this compound on the chemotaxis of different leukocyte populations (neutrophils, monocytes, lymphocytes) in response to various chemoattractants.

-

Signaling Pathway Analysis: Investigate the downstream effects of this compound on intracellular signaling pathways in immune cells, particularly those related to cell adhesion, migration, and cytokine production.

-

Cytokine Profiling: Evaluate the in vitro and in vivo effects of this compound on the production of key pro-inflammatory and anti-inflammatory cytokines.

A thorough understanding of these non-prostaglandin-mediated pathways will be instrumental in optimizing the therapeutic application of this compound and in the design of novel anti-inflammatory drugs with improved efficacy and safety profiles.

References

Fepradinol's Anti-Inflammatory Pathway: A Technical Guide to a Non-Classical Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fepradinol is a non-steroidal anti-inflammatory drug (NSAID) that exhibits potent anti-inflammatory effects through a mechanism distinct from traditional NSAIDs. Unlike cyclooxygenase (COX) inhibitors, this compound's therapeutic action is not mediated by the inhibition of prostaglandin (B15479496) synthesis. This technical guide delves into the current understanding of this compound's anti-inflammatory pathway, focusing on its significant role in the modulation of leukocyte activity. Drawing from in vivo and in vitro studies, we present a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways and experimental workflows.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. For decades, the primary therapeutic strategy for managing inflammation has been the use of NSAIDs that target the COX enzymes, thereby inhibiting the production of pro-inflammatory prostaglandins (B1171923). However, the use of these drugs is often associated with gastrointestinal and cardiovascular side effects.

This compound emerges as an anti-inflammatory agent with a unique pharmacological profile. Studies have consistently demonstrated its efficacy in various animal models of acute inflammation, yet it does not inhibit prostaglandin E2 biosynthesis or the activity of COX and 15-lipoxygenase in vitro.[1] This pivotal finding suggests an alternative anti-inflammatory pathway, making this compound a subject of significant interest for the development of novel therapeutics with potentially improved safety profiles. This guide aims to elucidate the current understanding of this compound's anti-inflammatory mechanism, with a focus on its impact on leukocyte migration, a critical event in the inflammatory cascade.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been demonstrated in several rodent models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Efficacy of this compound in Rodent Models of Paw Edema

| Model | Species | Inducing Agent | This compound Dose (p.o.) | Effect | Reference |

| Paw Edema | Rat | Carrageenan | Not specified | Reduced exudate, protein levels, γ-glutamyltransferase, and leukocyte count | [1] |

| Paw Edema | Rat | Zymosan | Not specified | Suppressed edema | [1] |

| Paw Edema | Rat | Concanavalin A | Not specified | Inhibited early and late stages of edema | [1] |

| Paw Edema | Rat | Dextran | 25 mg/kg | Inhibitory effect nearly equal to cyproheptadine | |

| Paw Edema | Rat | Platelet-Activating Factor (PAF) | 25 mg/kg | Clearly inhibited the inflammatory process | |

| Paw Edema | Rat | Kaolin | 25 mg/kg | Inhibited early and late stages of edema | |

| Paw Edema | Rat | Nystatin | 25 mg/kg | Inhibited early and late stages of edema |

Proposed Anti-Inflammatory Pathway of this compound

Based on the available evidence, the primary anti-inflammatory mechanism of this compound appears to be the inhibition of leukocyte migration to the site of inflammation. This action is independent of the prostaglandin synthesis pathway.

Independence from the Cyclooxygenase (COX) Pathway

In vitro studies have conclusively shown that this compound does not inhibit the activity of COX-1 or COX-2, the key enzymes in the synthesis of prostaglandins from arachidonic acid.[1] Furthermore, it does not inhibit 15-lipoxygenase, another enzyme involved in the production of inflammatory mediators. This lack of interaction with the arachidonic acid cascade distinguishes this compound from the vast majority of NSAIDs.

Inhibition of Leukocyte Migration

A hallmark of the inflammatory response is the recruitment of leukocytes, such as neutrophils, from the bloodstream to the inflamed tissue. This compound has been shown to reduce the number of leukocytes in the exudate of carrageenan-induced paw edema in rats. This suggests that this compound interferes with one or more steps of the leukocyte adhesion cascade, which includes rolling, adhesion, and transmigration across the endothelium.

The precise molecular target of this compound within the leukocyte migration pathway has not yet been fully elucidated. However, its effectiveness in PAF-induced edema suggests a potential interaction with the PAF receptor (PAFR) signaling cascade. PAF is a potent chemoattractant for leukocytes and its binding to PAFR on these cells triggers a signaling cascade that leads to increased adhesion and migration.

It is also plausible that this compound may act as a mast cell stabilizer. Mast cells, upon activation, release a variety of pro-inflammatory mediators, including histamine (B1213489) and serotonin, which increase vascular permeability and promote leukocyte recruitment. By stabilizing mast cells, this compound could indirectly inhibit leukocyte migration.

The following diagram illustrates a proposed signaling pathway for this compound's anti-inflammatory action, highlighting its divergence from the classical COX-inhibitory pathway and its focus on leukocyte migration.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of this compound.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

Protocol:

-

Animals: Male Wistar rats (150-200 g) are used.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.

-

Grouping: Animals are randomly divided into groups (n=6-8 per group):

-

Control (vehicle)

-

This compound (test drug)

-

Indomethacin (standard drug)

-

-

Drug Administration: this compound and Indomethacin are administered orally (p.o.) one hour before the carrageenan injection. The vehicle (e.g., 0.5% carboxymethyl cellulose) is administered to the control group.

-

Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

-

Biochemical Analysis of Exudate: At the end of the experiment, animals are euthanized, and the inflammatory exudate is collected from the paw. The exudate can be analyzed for total protein content, leukocyte count, and levels of inflammatory mediators.

In Vitro Model: Leukocyte Migration Assay (Boyden Chamber)

This assay is used to quantify the chemotactic response of leukocytes to a chemoattractant.

Protocol:

-

Cell Isolation: Leukocytes (e.g., neutrophils) are isolated from fresh whole blood using density gradient centrifugation.

-

Chamber Setup: A Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size) is used.

-

Chemoattractant: A chemoattractant (e.g., fMLP, IL-8, or PAF) is placed in the lower chamber.

-

Cell Treatment: Isolated leukocytes are pre-incubated with different concentrations of this compound or vehicle for 30-60 minutes.

-

Cell Seeding: The treated leukocytes are placed in the upper chamber.

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for 1-3 hours to allow for cell migration.

-

Cell Staining and Counting: After incubation, the membrane is removed, fixed, and stained. The number of cells that have migrated to the lower side of the membrane is counted under a microscope.

-

Calculation of Migration Inhibition: The percentage of inhibition of migration is calculated by comparing the number of migrated cells in the this compound-treated groups to the vehicle-treated control.

Conclusion and Future Directions

This compound represents a compelling anti-inflammatory agent with a mechanism of action that deviates from the classical paradigm of COX inhibition. The current body of evidence strongly suggests that its therapeutic effects are primarily mediated through the inhibition of leukocyte migration. This unique profile positions this compound as a promising candidate for the development of novel anti-inflammatory therapies with a potentially reduced risk of the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs.

Future research should focus on the precise molecular identification of this compound's target within the leukocyte migration cascade. Investigating its effects on specific adhesion molecules (e.g., selectins, integrins), chemokine receptors, and downstream signaling pathways (e.g., NF-κB, MAPK) will be crucial for a complete understanding of its mechanism. Furthermore, comprehensive in vitro studies to determine the IC50 values of this compound for the inhibition of various cytokines and chemokines would provide valuable quantitative data for its further development. Elucidating the complete anti-inflammatory pathway of this compound will not only advance our understanding of this unique compound but also open new avenues for the design of safer and more effective anti-inflammatory drugs.

References

Pharmacological Profile of Fepradinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fepradinol is a pharmacological agent with demonstrated anti-inflammatory properties. This technical guide provides a comprehensive overview of its pharmacological profile based on available preclinical data. Notably, this compound exhibits a mechanism of action that appears to be distinct from that of traditional non-steroidal anti-inflammatory drugs (NSAIDs), as it does not inhibit prostaglandin (B15479496) synthesis. This document summarizes its effects in various in vivo inflammation models, explores its proposed (though not fully substantiated) role as a beta-adrenergic blocker, and details the experimental methodologies used in its evaluation.

Anti-Inflammatory Properties

This compound has been characterized as a potent anti-inflammatory agent in several rodent models of acute inflammation. Its efficacy has been observed in response to a variety of inflammatory stimuli.

In Vivo Efficacy

This compound has demonstrated significant inhibitory effects in the following rat paw edema models:

-

Zymosan-induced paw edema: Oral administration of this compound suppressed edema, whereas the NSAIDs indomethacin (B1671933) and piroxicam (B610120) were ineffective in this model[1].

-

Concanavalin A-induced paw edema: this compound was found to inhibit both the early and late stages of this inflammatory response[1].

-

Carrageenan-induced inflammation: In this model, this compound acted on the exudate, reduced the increase in protein and gamma-glutamyltransferase levels, and decreased the number of leukocytes[1].

-

Dextran-induced paw edema: The inhibitory effect of this compound was comparable to that of cyproheptadine[1].

-

Kaolin and Nystatin-induced paw edema: this compound displayed an inhibitory effect on both the early and late stages of edema induced by these agents.

-

Platelet-Activating Factor (PAF)-induced edema: this compound was shown to clearly inhibit the inflammatory process induced by PAF.

Mechanism of Anti-Inflammatory Action

A key distinguishing feature of this compound is that its anti-inflammatory activity does not appear to be linked to the inhibition of prostaglandin biosynthesis, the primary mechanism of action for conventional NSAIDs[1]. In vitro tests have shown that this compound does not inhibit prostaglandin biosynthesis from arachidonic acid by bovine seminal vesicle microsomal enzyme or 15-lipoxygenase. This suggests a novel mechanism for its anti-inflammatory effects.

The reduction of leukocyte accumulation in the carrageenan-induced inflammation model suggests that this compound may interfere with leukocyte migration to the site of inflammation.

Cardiovascular Profile: Beta-Adrenergic Blockade

There are indications that this compound may also possess activity as a beta-adrenergic blocker, with some sources suggesting it may be a selective β1 antagonist. This activity would imply potential applications in cardiovascular conditions such as hypertension and arrhythmias. However, there is a significant lack of publicly available quantitative data, such as Kᵢ values for β1 and β2 adrenergic receptors, to definitively confirm this classification and to characterize its affinity and selectivity profile. Further research is required to substantiate these claims.

Experimental Protocols

The following sections provide generalized methodologies for the key in vivo experiments cited in the evaluation of this compound's anti-inflammatory properties.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats are typically used.

-

Acclimatization: Animals are acclimatized to the laboratory environment before the experiment.

-

Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

-

Drug Administration: this compound or a reference anti-inflammatory drug is administered, usually orally or intraperitoneally, at a predetermined time before the induction of inflammation.

-

Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw.

-

Paw Volume Measurement: Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group that received only carrageenan.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Zymosan-Induced Paw Edema in Rats

This model is used to study inflammation that is less dependent on prostaglandins.

Methodology:

-

Animals: Typically, male Wistar rats are used.

-

Drug Administration: this compound or control vehicle is administered orally.

-

Induction of Edema: A sub-plantar injection of zymosan suspended in saline is administered into the paw.

-

Paw Volume Measurement: Paw edema is measured at various time points after zymosan injection.

Concanavalin A-Induced Paw Edema in Rats

This model involves both early and late-phase inflammatory responses.

Methodology:

-

Animals: Male rats are used.

-

Drug Administration: this compound or control is administered prior to the inflammatory challenge.

-

Induction of Edema: A sub-plantar injection of Concanavalin A is administered.

-

Paw Volume Measurement: Paw volume is measured to assess both the early (first few hours) and late (up to 24 hours) phases of inflammation.

Signaling Pathways

Currently, there is no specific information available in the public domain that elucidates the precise signaling pathways through which this compound exerts its anti-inflammatory effects. Given that its mechanism is independent of prostaglandin synthesis, it is plausible that it may modulate other key inflammatory pathways.

Caption: Potential Inflammatory Signaling Pathways.

Further research is warranted to investigate the potential interaction of this compound with these and other inflammatory signaling cascades to fully elucidate its molecular mechanism of action.

Summary and Future Directions

This compound presents as a promising anti-inflammatory agent with a unique pharmacological profile, distinguishing it from classical NSAIDs. Its efficacy in multiple preclinical models of inflammation, coupled with its non-inhibition of prostaglandin synthesis, suggests a novel therapeutic potential. However, the current understanding of this compound is limited by the lack of publicly available quantitative data on its potency and receptor binding affinities, as well as a clear elucidation of its molecular targets and signaling pathways.

Future research should focus on:

-

Conducting dose-response studies to determine the ED₅₀ of this compound in various inflammation models.

-

Performing in vitro receptor binding assays to quantify its affinity for beta-adrenergic receptors and other potential targets.

-

Investigating its effects on key inflammatory signaling pathways, such as NF-κB and MAPK, and on the production of inflammatory mediators like cytokines and chemokines.

A more detailed understanding of these aspects will be crucial for the further development and potential clinical application of this compound.

References

Fepradinol's Impact on Leukocyte Chemotaxis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukocyte chemotaxis, the directed migration of leukocytes to sites of inflammation or injury, is a critical process in the immune response. Dysregulation of this process can contribute to the pathology of various inflammatory diseases. Fepradinol, a compound with known anti-inflammatory properties, has been shown to reduce leukocyte accumulation in inflammatory models. This technical guide provides an in-depth analysis of the known effects of this compound on leukocyte chemotaxis, details relevant experimental protocols, and explores the potential signaling pathways involved. While direct quantitative data and specific mechanistic studies on this compound's interaction with leukocyte signaling pathways are limited in publicly available literature, this paper synthesizes existing knowledge to provide a comprehensive overview for research and drug development professionals.

Introduction to this compound and its Anti-inflammatory Properties

This compound is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated potent inhibitory activity in acute inflammation models.[1] A key study investigating its mechanism of action revealed that this compound effectively prevents carrageenan-induced inflammation in rats.[1] This effect is characterized by a reduction in exudate volume, protein levels, gamma-glutamyltransferase levels, and significantly, a reduction in the number of leukocytes at the site of inflammation.[1] Notably, this compound's anti-inflammatory action appears to be independent of prostaglandin (B15479496) E2 biosynthesis inhibition, distinguishing it from many other NSAIDs.[1] This unique characteristic suggests an alternative mechanism of action, potentially involving the direct inhibition of leukocyte migration.

Leukocyte Chemotaxis: An Overview

Leukocyte chemotaxis is a complex and highly regulated process essential for immune surveillance and response. It involves the directional movement of leukocytes from the bloodstream to tissues in response to chemical gradients of chemoattractants. This process can be broadly divided into several key steps: chemoattractant sensing by G-protein coupled receptors (GPCRs) on the leukocyte surface, intracellular signal transduction, cytoskeletal rearrangement leading to cell polarization and motility, and ultimately, migration towards the inflammatory stimulus.[2]

This compound's Effect on Leukocyte Accumulation: In Vivo Evidence

The primary evidence for this compound's effect on leukocyte migration comes from in vivo studies of carrageenan-induced pleurisy in rats. This model is a well-established method for studying acute inflammation and the effects of anti-inflammatory agents on leukocyte infiltration.

Data Presentation

| Experimental Model | Parameter Measured | Observed Effect of this compound | Reference |

| Carrageenan-induced inflammation in rats | Number of leukocytes in exudate | Reduced | |

| Carrageenan-induced inflammation in rats | Exudate volume | Reduced | |

| Carrageenan-induced inflammation in rats | Protein in exudate | Reduced | |

| Carrageenan-induced inflammation in rats | Gamma-glutamyltransferase in exudate | Reduced |

Note: The table summarizes the qualitative effects of this compound as reported in the available literature. Specific dose-response relationships and percentage inhibition values are not detailed in the accessible abstracts.

Experimental Protocols

To facilitate further research into the effects of this compound and other anti-inflammatory compounds on leukocyte chemotaxis, this section provides detailed methodologies for relevant in vivo and in vitro assays.

Carrageenan-Induced Pleurisy in Rodents

This in vivo model is used to assess the anti-inflammatory properties of compounds by measuring their ability to inhibit the influx of leukocytes and fluid into the pleural cavity following the injection of carrageenan.

Materials:

-

Male Wistar rats or Swiss mice

-

Lambda-carrageenan solution (1-2% w/v in sterile saline)

-

This compound (or test compound) solution/suspension

-

Anesthetic (e.g., isoflurane)

-

Phosphate-buffered saline (PBS)

-

Turk's solution

-

Neubauer chamber or automated cell counter

Procedure:

-

Animals are anesthetized.

-

A small incision is made in the skin over the chest.

-

0.1-0.2 mL of carrageenan solution is injected into the pleural cavity.

-

The test compound (this compound) or vehicle is administered (e.g., orally or intraperitoneally) at a specified time before or after the carrageenan injection.

-

After a set period (typically 4-6 hours), the animals are euthanized.

-

The pleural cavity is washed with a known volume of PBS to collect the exudate.

-

The total volume of the exudate is measured.

-

The total number of leukocytes in the exudate is determined by diluting an aliquot of the cell suspension in Turk's solution and counting the cells using a Neubauer chamber or an automated cell counter.

-

Differential cell counts can be performed on stained cytospin preparations to identify the types of infiltrating leukocytes (e.g., neutrophils, monocytes).

Caption: Workflow of the carrageenan-induced pleurisy model.

Potential Signaling Pathways Affected by this compound

The observation that this compound reduces leukocyte accumulation in vivo suggests that it may interfere with the signaling pathways that govern leukocyte chemotaxis. While direct evidence for this compound's targets is lacking, this section explores the key signaling cascades known to be crucial for leukocyte migration. It is plausible that this compound exerts its effects by modulating one or more of these pathways.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt signaling pathway is a central regulator of cell migration. Upon chemoattractant binding to a GPCR, the βγ subunits of the G-protein activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This localization leads to the activation of Akt, which in turn phosphorylates a multitude of downstream targets involved in cell survival, proliferation, and, importantly, the cytoskeletal rearrangements necessary for cell migration.

Caption: Simplified PI3K/Akt signaling pathway in leukocyte chemotaxis.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals into cellular responses, including cell migration. In leukocytes, chemoattractant receptor stimulation leads to the activation of MAPK cascades. These pathways are involved in regulating the expression of adhesion molecules, the production of inflammatory mediators, and the dynamic reorganization of the actin cytoskeleton required for cell movement. For instance, the p38 MAPK pathway has been shown to be essential for neutrophil chemotaxis.

Caption: General overview of a MAPK signaling cascade in leukocytes.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB transcription factor is a master regulator of inflammation. In the context of leukocyte chemotaxis, NF-κB activation leads to the transcription of numerous genes involved in the inflammatory response, including those encoding for cytokines, chemokines, and adhesion molecules. These molecules are critical for amplifying the inflammatory signal and promoting the recruitment of additional leukocytes to the site of inflammation. By inhibiting NF-κB activation, a compound could indirectly suppress leukocyte chemotaxis by reducing the production of chemoattractants and the expression of adhesion molecules on endothelial cells.

Caption: Simplified NF-κB signaling pathway leading to inflammatory gene transcription.

Conclusion and Future Directions

The available evidence indicates that this compound possesses anti-inflammatory properties that include the inhibition of leukocyte accumulation at sites of inflammation. Its mechanism of action, being independent of prostaglandin synthesis, points towards a direct or indirect effect on the processes governing leukocyte chemotaxis. While the specific molecular targets of this compound within the complex signaling networks of leukocytes remain to be elucidated, the PI3K/Akt, MAPK, and NF-κB pathways represent plausible areas for future investigation.

For researchers and drug development professionals, this compound serves as an interesting lead compound. Further studies are warranted to:

-

Obtain quantitative dose-response data on the inhibition of leukocyte migration by this compound in both in vivo and in vitro models.

-

Investigate the direct effects of this compound on isolated leukocyte chemotaxis using assays such as the Boyden chamber or microfluidic devices.

-

Determine the specific molecular targets of this compound within the key signaling pathways (PI3K/Akt, MAPK, NF-κB) in leukocytes using techniques such as Western blotting, kinase assays, and reporter gene assays.

A deeper understanding of this compound's mechanism of action could pave the way for the development of novel anti-inflammatory therapies that specifically target leukocyte chemotaxis, offering a more focused approach to treating inflammatory diseases.

References

Fepradinol's Biphasic Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fepradinol is a non-steroidal anti-inflammatory agent demonstrating a distinct pharmacological profile. Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), its mechanism of action does not appear to rely on the inhibition of prostaglandin (B15479496) synthesis.[1] Experimental evidence reveals that this compound effectively mitigates both the early and late phases of inflammatory responses in various preclinical models. This technical guide provides a comprehensive overview of the inflammatory response to this compound, detailing experimental methodologies, summarizing key findings, and postulating its mechanism of action based on available data. The information presented herein is intended to support further research and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective attempt by the organism to remove the injurious stimuli and to initiate the healing process. This response is characterized by a biphasic pattern: an acute, early phase involving vasodilation, increased vascular permeability, and the recruitment of neutrophils, followed by a late phase characterized by the infiltration of mononuclear cells and the production of a different profile of inflammatory mediators. This compound has been shown to be effective in suppressing both of these phases, suggesting a broad-spectrum anti-inflammatory activity.

Data Presentation: Effects of this compound on Inflammatory Models

While specific quantitative data from the primary literature on this compound is not publicly available, the following tables summarize the reported effects of this compound in key preclinical models of inflammation. These tables are based on qualitative descriptions from available research abstracts and serve as a framework for the expected outcomes in such studies.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Edema Volume (Reported Effect) | Exudate Volume (Reported Effect) | Protein Concentration in Exudate (Reported Effect) | Leukocyte Count in Exudate (Reported Effect) |

| Control (Carrageenan) | Increased | Increased | Increased | Increased |

| This compound | Reduced | Reduced | Reduced | Reduced |

| Indomethacin | Reduced | Reduced | Reduced | Reduced |

Table 2: Effect of this compound on Concanavalin A-Induced Paw Edema in Rats

| Treatment Group | Early Phase Edema (Reported Effect) | Late Phase Edema (Reported Effect) |

| Control (Concanavalin A) | Present | Present |

| This compound | Inhibited | Inhibited |

| Indomethacin | Not Inhibited | Inhibited |

Table 3: Effect of this compound on Zymosan-Induced Paw Edema in Rats

| Treatment Group | Paw Edema (Reported Effect) |

| Control (Zymosan) | Increased |

| This compound | Suppressed |

| Indomethacin | No Effect |

Experimental Protocols

The following are detailed methodologies for the key in vivo inflammation models used to evaluate the anti-inflammatory activity of this compound.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.

-

Animals: Male Wistar rats (150-200 g) are typically used.

-

Induction of Inflammation: A subplantar injection of 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is administered into the right hind paw of the rats.

-

Drug Administration: this compound is administered orally (p.o.) at a specified dose (e.g., 25 mg/kg) one hour before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard NSAID like indomethacin.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) to assess the time course of the inflammatory response. The difference in paw volume before and after carrageenan injection represents the degree of edema.

-

Analysis of Inflammatory Exudate: At the end of the experiment (e.g., 5 hours), animals are euthanized, and the inflammatory exudate from the paw can be collected. The volume of the exudate is measured, and it can be analyzed for total protein concentration and total and differential leukocyte counts.

Concanavalin A-Induced Paw Edema in Rats

This model is used to study T-cell dependent inflammation.

-

Animals: Male Wistar rats (150-200 g) are used.

-

Induction of Inflammation: A subplantar injection of Concanavalin A (e.g., 100 µg in 0.1 mL of sterile saline) is administered into the right hind paw.

-

Drug Administration: this compound is administered orally at a specified dose one hour prior to Concanavalin A injection.

-

Measurement of Edema: Paw volume is measured at early (e.g., 1-4 hours) and late (e.g., 24-48 hours) time points to assess the effect on both phases of the inflammatory response.

Zymosan-Induced Paw Edema in Rats

Zymosan, a component of yeast cell walls, induces a TLR2-mediated inflammatory response.

-

Animals: Male Wistar rats (150-200 g) are used.

-

Induction of Inflammation: A subplantar injection of zymosan (e.g., 1 mg in 0.1 mL of sterile saline) is administered into the right hind paw.

-

Drug Administration: this compound is given orally at a specified dose one hour before zymosan injection.

-

Measurement of Edema: Paw volume is measured at various time points after zymosan injection to determine the extent of edema formation.

Mandatory Visualization

Proposed Signaling Pathway for this compound's Anti-Inflammatory Action

Based on the evidence that this compound is a β-amino alcohol and that such compounds can modulate Toll-like receptor (TLR) signaling, a proposed mechanism of action involves the inhibition of the TLR4 signaling pathway. This pathway is a key initiator of the inflammatory cascade in response to components of pathogens and endogenous danger signals.

Caption: Proposed TLR4 signaling pathway inhibition by this compound.

Experimental Workflow for Evaluating Anti-Inflammatory Activity

The following diagram illustrates the general workflow for assessing the in vivo anti-inflammatory effects of a compound like this compound.

Caption: In vivo anti-inflammatory experimental workflow.

Discussion of Mechanism of Action

The available evidence strongly suggests that this compound's anti-inflammatory properties are not mediated by the inhibition of cyclooxygenase (COX) enzymes, the primary target of most NSAIDs.[1] This is a significant finding, as it implies a lower risk of the gastrointestinal side effects commonly associated with COX inhibition.

The chemical structure of this compound, a β-amino alcohol, provides a clue to its potential mechanism. Research on other β-amino alcohol derivatives has shown their ability to inhibit the Toll-like receptor 4 (TLR4) signaling pathway. TLRs are key pattern recognition receptors of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The inflammatory agents used in the preclinical models where this compound was effective, such as carrageenan and zymosan, are known to activate TLRs.

-

Carrageenan-induced inflammation is largely mediated through TLR4.

-

Zymosan-induced inflammation is primarily mediated through TLR2, with some studies suggesting a role for other TLRs as well.

-

Concanavalin A-induced inflammation involves T-cell activation, but TLRs on antigen-presenting cells can also contribute to the overall inflammatory response.

Therefore, it is plausible that this compound exerts its anti-inflammatory effects by interfering with TLR signaling, likely at the level of the receptor or an early downstream signaling component. This would lead to the inhibition of two major downstream pro-inflammatory signaling cascades:

-

Nuclear Factor-kappa B (NF-κB) Pathway: TLR activation leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: TLRs also activate MAPK pathways, including p38, JNK, and ERK. These kinases phosphorylate and activate other transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes.

By inhibiting TLR signaling, this compound could effectively block the activation of both NF-κB and MAPK pathways, thereby preventing the production of key mediators that drive both the early and late phases of inflammation. This would explain its efficacy in reducing edema, exudate formation, and leukocyte infiltration observed in the preclinical models.

Conclusion and Future Directions

This compound represents a promising anti-inflammatory agent with a mechanism of action that is distinct from conventional NSAIDs. Its ability to inhibit both early and late phases of inflammation suggests a broad therapeutic potential. The proposed mechanism involving the inhibition of TLR signaling offers a compelling avenue for further investigation.

Future research should focus on:

-

Obtaining and analyzing the full-text data from the original studies to provide a quantitative assessment of this compound's efficacy.

-

Directly investigating the effect of this compound on TLR4 and TLR2 activation in in vitro cellular assays.

-

Elucidating the precise molecular target of this compound within the TLR signaling cascade.

-

Evaluating the in vivo efficacy of this compound in a wider range of chronic inflammatory disease models.

A deeper understanding of this compound's mechanism of action will be critical for its potential development as a novel and safer anti-inflammatory therapeutic.

References

The Elusive Structure-Activity Relationship of Fepradinol Analogs: A Scarcity of Public Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fepradinol is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action that distinguishes it from many other compounds in its class. Unlike typical NSAIDs that inhibit prostaglandin (B15479496) biosynthesis, this compound's anti-inflammatory effects appear to be mediated through alternative pathways[1]. This unique characteristic suggests potential for novel therapeutic applications and makes the exploration of its structural analogs a compelling area of research. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the knowledge surrounding the structure-activity relationships (SAR) of this compound analogs.

Despite a thorough investigation into the synthesis, pharmacological evaluation, and SAR studies of derivatives of this compound, no specific and detailed data on a series of its analogs could be retrieved. This scarcity of information prevents the construction of a detailed technical guide with quantitative data, experimental protocols, and the requested visualizations of SAR. The following sections outline the known information about this compound and highlight the areas where data regarding its analogs are conspicuously absent.

This compound: What is Known

This compound, chemically known as α-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]benzenemethanol, possesses anti-inflammatory properties that have been demonstrated in various animal models[1]. Crucially, studies have shown that this compound does not inhibit prostaglandin E2 biosynthesis, indicating a mechanism of action independent of the cyclooxygenase (COX) enzymes that are the primary targets of most NSAIDs[1]. This suggests that this compound may offer a different side-effect profile, potentially avoiding the gastrointestinal issues commonly associated with COX inhibitors.

The known anti-inflammatory effects of this compound include the suppression of zymosan-induced and carrageenan-induced paw edema in rats[1]. The drug has been shown to act on the exudate, reduce the increase of protein and gamma-glutamyltransferase levels, and decrease the number of leucocytes in inflamed tissues[1].

The Missing Link: Structural Analogs and SAR Data

A systematic and in-depth search for scientific literature detailing the synthesis of this compound analogs and the subsequent evaluation of their pharmacological activity has proven fruitless. Key information that is currently unavailable in the public domain includes:

-

Systematic structural modifications: There are no published studies that describe the systematic modification of the this compound scaffold to explore the impact of different functional groups on its anti-inflammatory activity.

-

Quantitative biological data: Consequently, there is a lack of quantitative data, such as IC50 or EC50 values, binding affinities, or in vivo potency data for any series of this compound analogs.

-

Detailed experimental protocols: Without primary research articles on this compound analogs, the specific experimental methodologies used to test such compounds are not available.

Potential Signaling Pathways and a Hypothetical Workflow

Given the absence of direct evidence, any discussion of signaling pathways for this compound and its potential analogs remains speculative. The fact that it does not inhibit prostaglandin synthesis suggests that its mechanism could involve other inflammatory mediators or pathways.

To guide future research in this area, a hypothetical experimental workflow for investigating the SAR of this compound analogs is proposed below.

References

Fepradinol: A Technical Deep Dive into its Discovery and Divergent Development Paths

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fepradinol, a fascinating small molecule with the chemical formula C12H19NO2, presents a unique case study in drug discovery and development. Initially investigated in the early 1990s as a novel anti-inflammatory agent with a mechanism distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs), its development trajectory has since pivoted towards cardiovascular applications as a selective β1-adrenergic receptor blocker. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its synthesis, preclinical pharmacology, and the intriguing dichotomy of its therapeutic exploration. The information is presented to cater to researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and the underlying scientific rationale for its dual-purposed investigation.

Introduction

This compound, chemically known as α-(((1,1-dimethyl-2-hydroxyethyl)amino)methyl)benzenemethanol, first emerged in scientific literature as a potential anti-inflammatory drug. Research conducted by the Spanish pharmaceutical company Elmu S.A. in the early 1990s characterized its effects in various preclinical models of inflammation. These initial studies revealed a potent anti-inflammatory profile that did not involve the inhibition of prostaglandin (B15479496) synthesis, the hallmark of NSAIDs.

More recently, this compound has been described as a compound in the research phase for cardiovascular conditions, specifically hypertension and arrhythmias, functioning as a selective β1-adrenergic blocker. This shift in focus highlights the complex nature of pharmacology and the potential for a single molecule to exhibit multiple, distinct mechanisms of action. This guide will explore both facets of this compound's development, providing a detailed account of the scientific journey of this unique compound.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through a multi-step process. While specific proprietary details of its industrial synthesis are not publicly available, a plausible synthetic route can be derived from analogous chemical preparations.

Proposed Synthesis Pathway:

A likely approach to synthesizing this compound involves the reaction of styrene (B11656) oxide with 2-amino-2-methyl-1-propanol. This reaction opens the epoxide ring of styrene oxide through nucleophilic attack by the amino group, leading to the formation of the desired 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol (this compound).

Chemical Properties:

| Property | Value |

| CAS Number | 36981-91-6 |

| Molecular Formula | C12H19NO2 |

| Molecular Weight | 209.28 g/mol |

| IUPAC Name | 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol |

Preclinical Pharmacology: A Tale of Two Mechanisms

The pharmacological profile of this compound is characterized by two distinct areas of investigation: its initial exploration as an anti-inflammatory agent and its later characterization as a β-adrenergic blocker.

Anti-Inflammatory Activity

Initial preclinical studies, primarily conducted by Elmu S.A., demonstrated this compound's efficacy in rodent models of acute inflammation. These studies were significant in that they suggested a mechanism of action independent of cyclooxygenase (COX) inhibition.

Experimental Protocols:

-

Zymosan-Induced Paw Edema in Rats: This model induces an inflammatory response through the activation of the complement system and other inflammatory pathways. This compound was administered orally to rats prior to the intraplantar injection of zymosan. The degree of paw swelling was measured over time to assess the anti-inflammatory effect.

-

Concanavalin A-Induced Edema in Rats: Concanavalin A induces inflammation by stimulating the release of histamine, serotonin, and prostaglandins. This compound was evaluated for its ability to inhibit both the early and late phases of this inflammatory response.

-

Carrageenan-Induced Inflammation in Rats: A widely used model of acute inflammation, carrageenan injection induces edema, hyperalgesia, and the infiltration of inflammatory cells. The effects of this compound on exudate volume, protein concentration, and leukocyte count in the inflammatory exudate were assessed.[1]

-

In Vitro Prostaglandin Biosynthesis Assay: To determine if this compound's mechanism was similar to NSAIDs, its effect on prostaglandin E2 biosynthesis from arachidonic acid was measured using bovine seminal vesicle microsomal enzymes.[1]

Summary of Preclinical Anti-Inflammatory Findings:

| Experimental Model | Key Findings |

| Zymosan-Induced Paw Edema | Oral this compound suppressed paw edema. |

| Concanavalin A-Induced Edema | Inhibited both early and late stages of edema.[1] |

| Carrageenan-Induced Inflammation | Reduced exudate volume, protein levels, and leukocyte count.[1] |

| In Vitro Prostaglandin Biosynthesis | Did not inhibit prostaglandin E2 biosynthesis.[1] |

These findings collectively indicated that this compound possessed potent anti-inflammatory properties that were not mediated by the inhibition of prostaglandin synthesis, setting it apart from traditional NSAIDs.

Beta-Adrenergic Blocking Activity

More recent investigations have repositioned this compound as a selective β1-adrenergic receptor antagonist, a class of drugs commonly used to manage cardiovascular diseases. This suggests a re-evaluation of its pharmacological profile or the discovery of a more potent and clinically relevant mechanism of action.

Mechanism of Action:

As a β1-selective blocker, this compound is proposed to competitively inhibit the binding of catecholamines (e.g., adrenaline and noradrenaline) to β1-adrenergic receptors, which are predominantly located in the heart. This action leads to a decrease in heart rate, myocardial contractility, and blood pressure.

Preclinical Evidence:

While detailed preclinical data for this compound's β-blocking activity is not extensively published, it is reported to have demonstrated efficacy in preclinical trials for reducing blood pressure and normalizing heart rhythms. Its selectivity for β1 receptors is a key feature, as this minimizes the risk of bronchoconstriction, a potential side effect associated with non-selective β-blockers that also act on β2 receptors in the lungs.

Development History and Future Outlook

The development history of this compound is marked by a significant shift in therapeutic focus. The initial research by Elmu S.A. in the early 1990s positioned it as a novel anti-inflammatory agent. However, the reasons for the apparent discontinuation of this line of research and the subsequent re-emergence of this compound as a cardiovascular drug candidate are not well-documented in publicly available literature.

Currently, this compound is described as being in the research phase for cardiovascular indications, with progression towards clinical trials anticipated. Its potential advantages over existing beta-blockers, such as its selectivity profile, will be a key area of evaluation in future studies.

Conclusion

This compound represents a compelling example of the complexities and serendipitous nature of drug discovery. Its journey from a non-steroidal anti-inflammatory candidate to a selective β1-adrenergic blocker underscores the importance of comprehensive pharmacological profiling. While the early anti-inflammatory research provided a solid preclinical foundation, the current focus on its cardiovascular effects suggests a potentially more viable therapeutic application. Further publication of detailed preclinical and forthcoming clinical data will be crucial in fully elucidating the therapeutic potential of this intriguing molecule and clarifying its ultimate place in the pharmaceutical landscape. The dual-faceted history of this compound serves as a valuable lesson for researchers in the field, demonstrating that the initial therapeutic target of a compound may not always be its final destination.

References

Methodological & Application

Fepradinol Application Notes and Protocols for In Vivo Rat Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fepradinol is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated efficacy in various rat models of acute inflammation. Notably, its mechanism of action appears to be distinct from traditional NSAIDs, as it does not inhibit prostaglandin (B15479496) biosynthesis. This document provides a comprehensive overview of the current knowledge on this compound dosage and application in in vivo rat models, including detailed experimental protocols and a summary of its known mechanistic properties.

Data Presentation

The following tables summarize the quantitative data available for this compound administration in in vivo rat models.

Table 1: this compound Dosage in Rat Inflammation Models

| Model | Rat Strain | Administration Route | Dosage (mg/kg) | Key Findings |

| Zymosan-induced paw edema | Wistar | Oral | 25 | Suppressed edema |

| Concanavalin A-induced paw edema | Wistar | Oral | 25 | Inhibited both early and late stages of edema |

| Carrageenan-induced inflammation | Wistar | Oral | Not specified | Reduced exudate, protein and gamma-glutamyltransferase levels, and leukocyte count[1] |

| Dextran-induced paw edema | Wistar | Oral | 25 | Inhibitory effect nearly equal to cyproheptadine (B85728) (10 mg/kg)[2][3] |

| Platelet-activating factor-induced paw edema | Wistar | Oral | 25 | Clearly inhibited the inflammatory process[2][3] |

| Kaolin-induced paw edema | Wistar | Oral | 25 | Displayed an inhibitory effect on the early and late stages of edema |

| Nystatin-induced paw edema | Wistar | Oral | 25 | Displayed an inhibitory effect on the early and late stages of edema |

| Castor oil-induced diarrhea | Not specified | Oral | Not specified | Prevented diarrhea |

Note: Pharmacokinetic parameters such as Cmax, Tmax, half-life, and oral bioavailability of this compound in rats are not well-documented in publicly available literature.

Experimental Protocols

Carrageenan-Induced Paw Edema Model

This model is widely used to assess the efficacy of acute anti-inflammatory agents.

Materials:

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

-

Male Wistar rats (150-200 g)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Acclimatize rats for at least one week before the experiment.

-

Fast the rats overnight with free access to water.

-

Administer this compound (e.g., 25 mg/kg) or vehicle orally via gavage.

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection (Vt).

-

Calculate the percentage of paw edema at each time point using the formula: Edema (%) = ((Vt - V0) / V0) * 100.

-

Analyze the data to determine the inhibitory effect of this compound on paw edema compared to the vehicle control group.

Oral Administration Protocol

Materials:

-

This compound solution/suspension

-

Oral gavage needle (appropriate size for rats)

-

Syringe

Procedure:

-

Gently restrain the rat.

-

Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate length for gavage needle insertion.

-

Attach the gavage needle to a syringe containing the calculated dose of this compound.

-

Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus.

-

Slowly administer the this compound solution/suspension.

-

Gently remove the gavage needle.

-

Monitor the animal for any signs of distress.

Signaling Pathways and Mechanism of Action

The precise signaling pathway of this compound's anti-inflammatory action is not yet fully elucidated. However, studies have consistently shown that its mechanism is independent of the cyclooxygenase (COX) pathway, which is the primary target of most NSAIDs. This compound does not inhibit prostaglandin E2 biosynthesis. This suggests that this compound may exert its anti-inflammatory effects through alternative pathways involved in inflammation, such as those regulating leukocyte migration and the release of other inflammatory mediators.

Given that this compound reduces leukocyte count in inflammatory exudates, it may interfere with chemokine signaling or adhesion molecule expression. Potential pathways that could be investigated include the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) signaling cascades, which are central regulators of inflammatory responses. However, direct evidence of this compound's effect on these pathways is currently lacking in the scientific literature.

Visualizations

Caption: Experimental workflow for evaluating this compound in a rat paw edema model.

Caption: Postulated mechanism of this compound's anti-inflammatory action.

References

- 1. Mechanism of anti-inflammatory action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound on rat hind paw oedema induced by several inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of Fepradinol in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fepradinol is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action distinct from traditional NSAIDs. Unlike many NSAIDs that inhibit prostaglandin (B15479496) biosynthesis, this compound's anti-inflammatory effects appear to be mediated through alternative pathways[1]. This unique characteristic makes it a compound of interest for further investigation into its therapeutic potential for inflammatory and pain-related conditions. These application notes provide detailed protocols for the oral administration of this compound in mice to study its anti-inflammatory, analgesic, and pharmacokinetic properties.

Data Presentation

Table 1: Anti-Inflammatory Effect of Orally Administered this compound in Mice

| Experimental Model | Mouse Strain | This compound Dose (oral) | Vehicle | Effect | Reference |

| Endotoxin-induced Diarrhea | ICR | Not Specified | Not Specified | Prevention of diarrhea | [1] |

Note: Specific quantitative dose-response data for the anti-inflammatory effects of orally administered this compound in mice is limited in the currently available literature. The provided data is based on a qualitative observation.

Table 2: Analgesic Effect of Orally Administered this compound in Mice

Table 3: Pharmacokinetic Parameters of Orally Administered this compound in Mice

Experimental Protocols

Protocol 1: Evaluation of Anti-Inflammatory Activity using the Endotoxin-Induced Diarrhea Model in Mice

Objective: To assess the in vivo anti-inflammatory effect of this compound by evaluating its ability to prevent endotoxin-induced diarrhea in mice.

Materials:

-

This compound

-

Endotoxin (Lipopolysaccharide, LPS) from E. coli

-

Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water)

-

Male ICR mice (or other appropriate strain)

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes

-

Animal balance

Procedure:

-

Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week prior to the experiment. House them in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

Preparation of this compound Suspension: Prepare a homogenous suspension of this compound in the chosen vehicle (e.g., 0.5% CMC). The concentration should be calculated based on the desired dosage and the average weight of the mice.

-

Dosing:

-

Fast the mice for 4-6 hours before oral administration of the test compound.

-

Divide the mice into at least three groups: Vehicle control, this compound-treated, and a positive control (e.g., Indomethacin).

-

Administer the this compound suspension or vehicle to the respective groups via oral gavage. The volume should not exceed 10 ml/kg body weight.

-

-

Induction of Diarrhea: One hour after the administration of this compound or vehicle, induce diarrhea by intravenous injection of endotoxin.

-

Observation: Observe the mice for the presence and severity of diarrhea over a period of 4-6 hours. Record the number of animals exhibiting diarrhea and the consistency of the feces.

-

Data Analysis: Compare the incidence and severity of diarrhea in the this compound-treated group with the vehicle control group.

Protocol 2: Assessment of Analgesic Activity using the Hot Plate Test in Mice

Objective: To evaluate the central analgesic properties of orally administered this compound.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% CMC in sterile water)

-

Hot plate apparatus

-

Male ICR mice (or other appropriate strain)

-

Oral gavage needles

-

Syringes

-

Animal balance

Procedure:

-

Animal Acclimation: Follow the same acclimation procedure as in Protocol 1.

-

Preparation of this compound Suspension: Prepare the this compound suspension as described in Protocol 1.

-

Baseline Latency: Before administering any substance, determine the baseline pain response latency for each mouse by placing it on the hot plate (maintained at 55 ± 0.5 °C) and recording the time taken to lick its hind paw or jump. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

-

Dosing:

-

Group the mice and administer this compound or vehicle orally as described in Protocol 1.

-

-

Post-Dosing Latency Measurement: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the latency to the pain response.

-

Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. Compare the %MPE between the this compound-treated and vehicle control groups.

Protocol 3: Pharmacokinetic Study of Orally Administered this compound in Mice

Objective: To determine the pharmacokinetic profile of this compound following oral administration in mice.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% CMC in sterile water)

-

Male ICR mice (or other appropriate strain)

-

Oral gavage needles

-

Syringes

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimation and Dosing: Follow the procedures for animal acclimation and oral administration of this compound as outlined in Protocol 1.

-

Blood Sampling:

-

At predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), collect blood samples from a designated group of mice for each time point.

-

Blood can be collected via retro-orbital sinus puncture or tail vein sampling into heparinized tubes.

-

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.

-

Bioanalysis:

-

Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in mouse plasma.

-

Analyze the plasma samples to determine the concentration of this compound at each time point.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software to analyze the plasma concentration-time data.

-

Calculate key pharmacokinetic parameters including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

-

Mandatory Visualizations

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the understanding that its anti-inflammatory mechanism is independent of prostaglandin synthesis, a hypothetical pathway can be proposed for further investigation. This compound may interfere with key inflammatory signaling cascades such as the NF-κB and MAPK pathways, which are central regulators of inflammatory responses.

Caption: Hypothesized signaling pathway for this compound's anti-inflammatory action.

Experimental Workflow

Caption: Experimental workflow for in vivo studies of oral this compound in mice.

References

Application Note and Protocol: Fepradinol Solubility and Use in In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides guidance on the solubility of Fepradinol in Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions for in vitro assays. It includes a protocol for preparing and handling this compound solutions and an overview of its potential mechanism of action.

Introduction to this compound